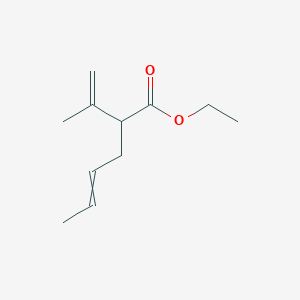
2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of bromine, methyl, and nitro groups attached to a cyclohexa-2,5-diene-1,4-dione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione typically involves the bromination and nitration of precursor compounds. One common method involves the nitration of o-xylene using a mixture of nitric acid and sulfuric acid, followed by bromination using bromine or a brominating agent . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, amino derivatives, and other functionalized cyclohexadiene compounds.
科学研究应用
2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atoms can participate in electrophilic reactions, further modifying the compound’s activity .
相似化合物的比较
Similar Compounds
属性
CAS 编号 |
89444-82-6 |
|---|---|
分子式 |
C7H3Br2NO4 |
分子量 |
324.91 g/mol |
IUPAC 名称 |
2,6-dibromo-3-methyl-5-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H3Br2NO4/c1-2-3(8)7(12)4(9)5(6(2)11)10(13)14/h1H3 |
InChI 键 |
VTXQVRONQIZIPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)[N+](=O)[O-])Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14395113.png)
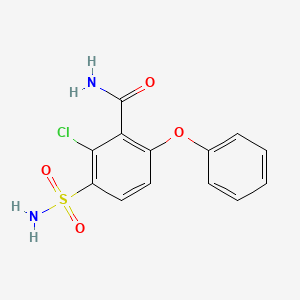
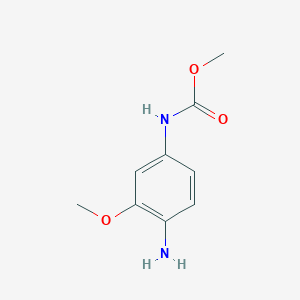


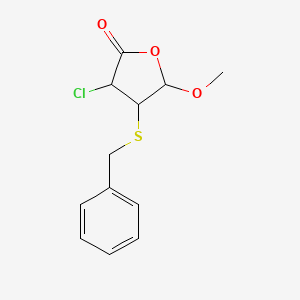
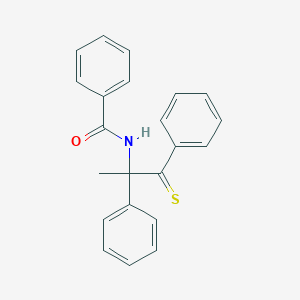
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
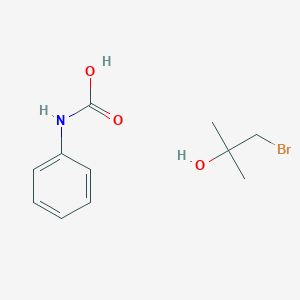
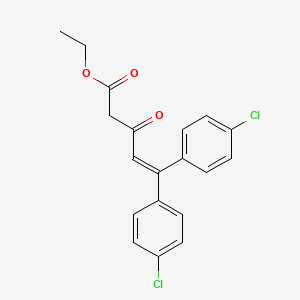

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)

